molecular formula C6H6Cl2N2O B1603642 2,4-Dichloro-6-ethoxypyrimidine CAS No. 858447-32-2

2,4-Dichloro-6-ethoxypyrimidine

Cat. No.: B1603642
CAS No.: 858447-32-2
M. Wt: 193.03 g/mol
InChI Key: YTXWAMAMJJPVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Pyrimidines are significant due to their presence in nucleic acids and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxypyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield .

Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step processes, including chlorination and substitution reactions. For example, the preparation of 4,6-dichloropyrimidine involves the reaction of formamide, absolute ethanol, and sodium ethoxide, followed by chlorination with thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-6-ethoxypyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethoxypyrimidine involves its interaction with biological targets such as enzymes and receptors. Pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase, leading to anti-inflammatory effects. They may also modulate signaling pathways involving nuclear factor κB and other transcription factors .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at position 6 differentiates it from other pyrimidine derivatives, influencing its solubility and interaction with biological targets .

Properties

IUPAC Name

2,4-dichloro-6-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXWAMAMJJPVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598072
Record name 2,4-Dichloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858447-32-2
Record name 2,4-Dichloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-ethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-ethoxypyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-ethoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-ethoxypyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-ethoxypyrimidine
Reactant of Route 6
2,4-Dichloro-6-ethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.